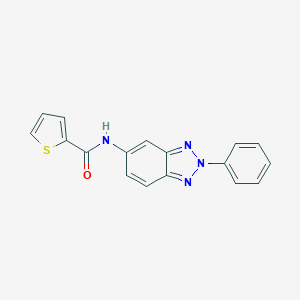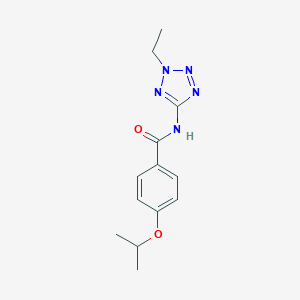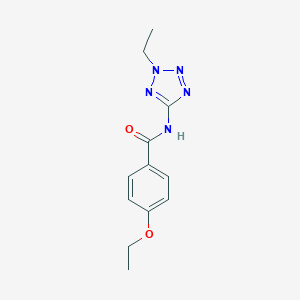
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine, also known as DCB, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. It is a member of the benzoxazine family, which has been the subject of extensive research due to their unique properties and potential uses. In
科学研究应用
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been studied for its potential applications in various fields of science, including materials science, polymer chemistry, and medicinal chemistry. In materials science, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been used as a monomer to synthesize high-performance thermosetting polymers with excellent mechanical and thermal properties. In polymer chemistry, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been used as a curing agent for epoxy resins, which has improved their mechanical properties and thermal stability. In medicinal chemistry, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. It has been shown to inhibit the formation of reactive oxygen species (ROS) and to protect cells from oxidative stress. 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has also been shown to inhibit the activity of enzymes involved in the production of ROS, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has also been shown to protect neuronal cells from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high thermal stability and good solubility in various solvents. However, 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has some limitations for lab experiments. It is toxic and must be handled with care, and it can react with other compounds in the lab, leading to unwanted side reactions.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine. One area of research is the development of new synthetic methods for 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine and its derivatives, which could improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine, which could lead to the development of new drugs for the treatment of various diseases. Finally, the use of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine in the development of new materials with unique properties and applications is an area of ongoing research.
合成方法
The synthesis of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine involves the reaction of 4-chlorophenol and paraformaldehyde in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then subjected to a cyclization reaction to form the benzoxazine ring. The reaction conditions and the purity of the starting materials can affect the yield and purity of the final product.
属性
产品名称 |
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine |
|---|---|
分子式 |
C16H14ClNO |
分子量 |
271.74 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-4,4-dimethyl-3,1-benzoxazine |
InChI |
InChI=1S/C16H14ClNO/c1-16(2)13-5-3-4-6-14(13)18-15(19-16)11-7-9-12(17)10-8-11/h3-10H,1-2H3 |
InChI 键 |
WGRNYMFHVFPPCJ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)Cl)C |
规范 SMILES |
CC1(C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine](/img/structure/B239725.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine](/img/structure/B239726.png)
![N-ethyl-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B239727.png)
![2-[2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol](/img/structure/B239731.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239733.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B239734.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine](/img/structure/B239735.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239739.png)

![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)


![2,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B239751.png)